Cas no 2092204-62-9 (6-bromo-5-{(tert-butoxy)carbonylamino}pyrazolo1,5-apyridine-3-carboxylic acid)

6-Bromo-5-{(tert-butoxy)carbonylamino}pyrazolo[1,5-a]pyridine-3-carboxylic acid is a versatile intermediate in organic synthesis, particularly valuable for constructing complex heterocyclic frameworks. The bromo substituent enhances reactivity for cross-coupling reactions, while the tert-butoxycarbonyl (Boc) group provides selective protection for the amino functionality, enabling controlled deprotection under mild acidic conditions. The carboxylic acid moiety offers further derivatization potential, facilitating amide or ester formation. This compound is well-suited for pharmaceutical and agrochemical research, where precise functionalization of pyrazolopyridine scaffolds is required. Its stability under standard storage conditions and compatibility with diverse reaction conditions make it a reliable building block for medicinal chemistry and material science applications.
6-bromo-5-{(tert-butoxy)carbonylamino}pyrazolo1,5-apyridine-3-carboxylic acid structure
2092204-62-9 structure
商品名:6-bromo-5-{(tert-butoxy)carbonylamino}pyrazolo1,5-apyridine-3-carboxylic acid
CAS番号:2092204-62-9
MF:C13H14BrN3O4
メガワット:356.1719622612
CID:5247787

6-bromo-5-{(tert-butoxy)carbonylamino}pyrazolo1,5-apyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 6-bromo-5-[[(1,1-dimethylethoxy)carbonyl]amino]-
    • 6-bromo-5-{(tert-butoxy)carbonylamino}pyrazolo1,5-apyridine-3-carboxylic acid
    • インチ: 1S/C13H14BrN3O4/c1-13(2,3)21-12(20)16-9-4-10-7(11(18)19)5-15-17(10)6-8(9)14/h4-6H,1-3H3,(H,16,20)(H,18,19)
    • InChIKey: QYSQJVUKOKUZAO-UHFFFAOYSA-N
    • ほほえんだ: C12=C(C(O)=O)C=NN1C=C(Br)C(NC(OC(C)(C)C)=O)=C2

6-bromo-5-{(tert-butoxy)carbonylamino}pyrazolo1,5-apyridine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-267224-1.0g
6-bromo-5-{[(tert-butoxy)carbonyl]amino}pyrazolo[1,5-a]pyridine-3-carboxylic acid
2092204-62-9
1.0g
$1610.0 2023-03-01
Enamine
EN300-267224-10.0g
6-bromo-5-{[(tert-butoxy)carbonyl]amino}pyrazolo[1,5-a]pyridine-3-carboxylic acid
2092204-62-9
10.0g
$5315.0 2023-03-01
Enamine
EN300-267224-2.5g
6-bromo-5-{[(tert-butoxy)carbonyl]amino}pyrazolo[1,5-a]pyridine-3-carboxylic acid
2092204-62-9
2.5g
$3337.0 2023-09-11
Enamine
EN300-267224-10g
6-bromo-5-{[(tert-butoxy)carbonyl]amino}pyrazolo[1,5-a]pyridine-3-carboxylic acid
2092204-62-9
10g
$5315.0 2023-09-11
Enamine
EN300-267224-1g
6-bromo-5-{[(tert-butoxy)carbonyl]amino}pyrazolo[1,5-a]pyridine-3-carboxylic acid
2092204-62-9
1g
$1610.0 2023-09-11
Enamine
EN300-267224-5.0g
6-bromo-5-{[(tert-butoxy)carbonyl]amino}pyrazolo[1,5-a]pyridine-3-carboxylic acid
2092204-62-9
5.0g
$4226.0 2023-03-01
Enamine
EN300-267224-5g
6-bromo-5-{[(tert-butoxy)carbonyl]amino}pyrazolo[1,5-a]pyridine-3-carboxylic acid
2092204-62-9
5g
$4226.0 2023-09-11

6-bromo-5-{(tert-butoxy)carbonylamino}pyrazolo1,5-apyridine-3-carboxylic acid 関連文献

6-bromo-5-{(tert-butoxy)carbonylamino}pyrazolo1,5-apyridine-3-carboxylic acidに関する追加情報

Introduction to 6-bromo-5-{(tert-butoxy)carbonylamino}pyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS No. 2092204-62-9)

6-bromo-5-{(tert-butoxy)carbonylamino}pyrazolo[1,5-a]pyridine-3-carboxylic acid, identified by its CAS number 2092204-62-9, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyrazolo[1,5-a]pyridine scaffold, a privileged structure known for its broad biological activity and potential therapeutic applications. The presence of a bromo substituent at the 6-position and a tert-butoxycarbonyl (Boc) protected amino group at the 5-position introduces unique reactivity and functionalization possibilities, making it a valuable intermediate in drug discovery and synthetic chemistry.

The Boc-amino group in this molecule serves as a protective moiety, commonly used to shield the amine functionality during synthetic processes while preventing unwanted side reactions. This protection is crucial in multi-step syntheses where the amine group might otherwise participate in undesired interactions. Upon deprotection under acidic or basic conditions, the free amine can be readily accessed for further derivatization, such as coupling with carboxylic acids or heterocycles via amide bond formation. This versatility makes 6-bromo-5-{(tert-butoxy)carbonylamino}pyrazolo[1,5-a]pyridine-3-carboxylic acid a versatile building block for constructing more complex pharmacophores.

The bromo substituent at the 6-position of the pyrazolo[1,5-a]pyridine core provides an excellent handle for further functionalization via cross-coupling reactions. Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings, can be employed to introduce various aryl, vinyl, or alkyl groups at this position. Such modifications are pivotal in tuning the electronic properties and binding affinity of the molecule, which is essential for optimizing its biological activity. Additionally, the bromo group can be used in radical-mediated reactions or undergo metal-assisted dehalogenation to generate new functional handles.

The pyrazolo[1,5-a]pyridine core itself is a highly relevant scaffold in medicinal chemistry due to its structural resemblance to natural products and known bioactive molecules. Compounds bearing this motif have been reported to exhibit diverse biological activities, including kinase inhibition, antiviral effects, and anti-inflammatory properties. For instance, recent studies have highlighted the potential of pyrazolo[1,5-a]pyridines as inhibitors of Janus kinases (JAKs), which play a critical role in immune regulation and are implicated in various inflammatory diseases. The incorporation of additional substituents into this scaffold can further modulate its pharmacological profile.

In recent years, there has been growing interest in developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which are challenging but crucial for drug development. The rigid structure of 6-bromo-5-{(tert-butoxy)carbonylamino}pyrazolo[1,5-a]pyridine-3-carboxylic acid provides an excellent platform for designing molecules that can disrupt specific PPIs involved in cancer progression or infectious diseases. By strategically modifying the substituents on the pyrazolo[1,5-a]pyridine core and using computational methods to predict binding modes, researchers can engineer compounds with high specificity and potency.

The tert-butoxycarbonyl (Boc) protecting group not only shields the amine but also contributes to the overall solubility and stability of the compound during storage and handling. This protective group is removable under mild acidic conditions without affecting other functional groups present in the molecule. Such stability under ambient conditions makes 6-bromo-5-{(tert-butoxy)carbonylamino}pyrazolo[1,5-a]pyridine-3-carboxylic acid a practical choice for laboratory-scale synthesis and library preparation.

From a synthetic chemistry perspective, this compound serves as an excellent precursor for accessing more complex derivatives through sequential functionalization. The combination of the bromo group and the Boc-amino group allows for orthogonal chemical transformations, enabling chemists to construct intricate molecular architectures with precision. This level of control is particularly valuable in medicinal chemistry where subtle structural modifications can significantly impact biological activity.

Recent advances in flow chemistry have also opened new avenues for utilizing 6-bromo-5-{(tert-butoxy)carbonylamino}pyrazolo[1,5-a]pyridine-3-carboxylic acid in large-scale synthesis. Continuous flow reactors provide advantages such as improved reaction efficiency, reduced solvent consumption, and enhanced reproducibility compared to traditional batch processing methods. These benefits are particularly relevant when preparing libraries of compounds for high-throughput screening (HTS) applications.

The potential applications of this compound extend beyond pharmaceuticals into agrochemicals and materials science. Pyrazolo[1,5-a]pyridines have been explored as intermediates for developing novel pesticides due to their ability to interact with biological targets in pests while exhibiting low toxicity to non-target organisms. Additionally, their electronic properties make them candidates for use in organic electronics and photovoltaic materials.

In conclusion,6-bromo-5-{(tert-butoxy)carbonylamino}pyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS No. 2092204-62-9) is a multifaceted compound with significant potential in drug discovery and synthetic chemistry. Its unique structural features—comprising a bromo substituent and a Boc-protected amino group—make it an ideal candidate for further derivatization via cross-coupling reactions or amide bond formations. The rigid pyrazolo[1,5-a]pyridine core offers opportunities for designing molecules with targeted biological activities against various diseases. As research continues to uncover new therapeutic targets and synthetic methodologies,6-bromo-5-{(tert-butoxy)carbonylamino}pyrazolo[1,5-a]pyridine-3-carboxylic acid is poised to play an increasingly important role in innovation across multiple scientific disciplines.

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